Adamantane-1,3-diamine hydrochloride

Description

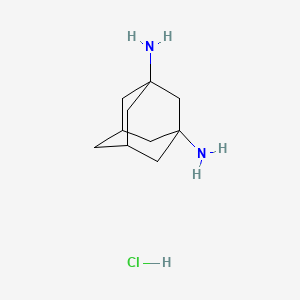

Adamantane-1,3-diamine hydrochloride (CAS 26562-81-2) is a bicyclic diamondoid compound with the molecular formula C₁₀H₂₀Cl₂N₂ and a molecular weight of 239.19 g/mol . Its structure consists of a rigid adamantane backbone substituted with two amine groups at the 1- and 3-positions, forming a dihydrochloride salt. The compound is synthesized via palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines, as demonstrated in studies targeting heterocyclic derivatives with biological activity .

Key physicochemical properties include a boiling point of 248.6°C at 760 mmHg and a flash point of 122°C, though its melting point and solubility data remain unspecified . The compound is classified under hazard codes H302, H315, H319, and H335, indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

However, its applications are less well-documented compared to other adamantane-based pharmaceuticals like amantadine and memantine.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H19ClN2 |

|---|---|

Molecular Weight |

202.72 g/mol |

IUPAC Name |

adamantane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C10H18N2.ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;/h7-8H,1-6,11-12H2;1H |

InChI Key |

JMWOVPMZIVGXGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of adamantane-1,3-diamine hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with a borane-THF complex . Another approach involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes, which can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives . Industrial production methods often rely on these synthetic routes, utilizing optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amines participate in alkylation and acylation:

Alkylation

Reacts with alkyl halides to form N-substituted derivatives:

Example :

-

Reaction with 3-dimethylamino-1-propyl chloride hydrochloride in acetonitrile at 130°C for 72 hours yields N-[2-(4-fluorophenyl)-adamantan-2-yl]-N',N'-dimethyl-propane-1,3-diamine (4% yield) .

Mechanism :

-

Amine deprotonation by triethylamine.

-

Nucleophilic attack on the alkyl halide.

-

Formation of a quaternary ammonium salt.

Acylation

Forms amides with acyl chlorides:

Conditions :

-

Acyl chloride (1 eq.) in dichloromethane.

-

Triethylamine (2 eq.) as base.

-

Room temperature, 2–4 hours.

Coordination Reactions

Acts as a bidentate ligand for transition metals:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Co²⁺ | Octahedral complexes | Catalytic oxidation |

| Cu²⁺ | Square-planar complexes | Electrocatalysis |

| Fe³⁺ | Hexacoordinate complexes | Magnetic materials |

The rigid adamantane backbone enhances stereochemical control in coordination geometry .

Oxidation Reactions

Susceptible to oxidative degradation under strong conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous, 80°C | Adamantane-1,3-dione |

| CrO₃ | Acetic acid, 25°C | Partially oxidized derivatives |

Oxidation occurs preferentially at bridgehead carbons due to steric strain relief .

Hofmann Elimination

Under strong basic conditions, undergoes elimination to form unsaturated adamantane derivatives:

Conditions :

-

Excess NaOH (10 M), ethanol reflux.

-

Products: 1,3-dehydroadamantane and NH₃.

Mechanism :

-

Deprotonation of ammonium salt.

-

Formation of β-hydrogen intermediate.

-

Elimination of NH₃ and H₂O.

Comparative Reactivity

| Reaction Type | Rate (Relative to 1° Aliphatic Amines) | Notes |

|---|---|---|

| Alkylation | 0.3–0.5× | Steric hindrance reduces reactivity |

| Acylation | 0.7–0.9× | Enhanced by rigid geometry |

| Oxidation | 2.1–2.5× | Strain-driven reactivity |

The adamantane cage imposes steric constraints but stabilizes transition states in elimination/oxidation .

Stability Considerations

Scientific Research Applications

Adamantane-1,3-diamine hydrochloride is a chemical compound derived from adamantane, featuring two amine groups at the 1 and 3 positions of the adamantane framework. It appears as a white crystalline solid and is soluble in water due to the presence of hydrochloride. This compound is studied for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound has applications across different fields, especially in medicinal chemistry and material science .

Pharmaceuticals: this compound is explored for developing antiviral and anticancer drugs . Its unique structure allows it to interact effectively with biological targets.

- Antiviral Studies: Adamantane derivatives, such as amantadine and rimantadine, have been effective in controlling Influenza A viral infections .

- Anticancer Studies: Research indicates that this compound exhibits biological activities, particularly in anticancer studies. For example, Adaphostin, an adamantane-based compound, displays anti-proliferative activity in leukemia, non-small cell lung cancer, and prostate cancer . Adarotene, a IκB kinase-β inhibitor, was also developed as an anticancer drug for treating lymphoma, leukemia, and prostate cancer .

Sigma-2 Receptor Ligands: Adamantane-based compounds are synthesized and assessed as potential sigma-2 receptor ligands . These compounds can undergo further chemical modification, such as N-alkylation or amide formation, making them useful as a backbone for synthesizing dichotomous ligands .

- Tumor Imaging: Adamantane can be used as a scaffold to synthesize sigma-2 receptor ligands with useful functional groups that can be conjugated for tumor-imaging or cytotoxic cargo delivery .

Material Science: Adamantane diamines are used in polymer monomers . Polymers containing 1,3-diamantane diamines can be used in microelectronics and gas delivery .

Other potential applications:

- modifying the compound to enhance its biological activity or to create derivatives with unique properties.

- as an intermediate to make adamantyl tertiary amines, quaternary ammonium salts and photo-resists .

Data Table: Adamantane-Based Compounds and Their Features

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adamantane | Hydrocarbon | Basic structure with no functional groups |

| Adamantanamine | Amine | Single amine group; less reactive than diamines |

| 1-Aminoadamantane | Amino derivative | Contains one amino group; different reactivity |

| 1,3-Diaminopropane | Aliphatic diamine | Linear structure; different physical properties |

| This compound | Diamine salt | Dual amine functionality within the adamantane framework, enhances its reactivity compared to simpler adamantane derivatives |

Case Studies

Interaction studies of this compound focus on its binding affinity and interactions with biological macromolecules, such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action in biological systems and evaluating its potential therapeutic effects.

- ADME-T Properties Explored: The absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of adamantane-based compounds have been explored to understand their pharmaceutical behavior .

- Cytotoxicity in Cancer Cell Lines: The cytotoxicity of adamantane-based compounds has been examined in cancer cell lines that express sigma-2 receptors .

Mechanism of Action

The mechanism of action of adamantane-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, adamantane derivatives are known to inhibit the kidney’s active-transport removal and transfer of creatinine from blood to urine . This inhibition occurs in the proximal tubules of the nephrons, affecting the overall pharmacokinetics of the compound. Additionally, the unique structure of adamantane allows it to interact with various biological targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

Key Insights :

- Adamantane-1,3-diamine HCl distinguishes itself through dual amine groups, enhancing its capacity for hydrogen bonding and metal coordination compared to mono-amine analogs like amantadine .

- Memantine HCl and rimantadine HCl feature alkyl substitutions, which modulate lipophilicity and receptor binding .

Physicochemical Properties

| Property | Adamantane-1,3-diamine HCl | Amantadine HCl | Rimantadine HCl | Memantine HCl |

|---|---|---|---|---|

| Boiling Point (°C) | 248.6 | 250 (decomposes) | Not reported | 360 (estimated) |

| Melting Point (°C) | Not reported | 360–362 | 173–175 | >300 |

| LogP (Predicted) | 1.2 | 2.1 | 3.0 | 2.8 |

| Hazard Profile | H302, H315, H319, H335 | H302, H315 | H302, H315 | H302, H315 |

Key Insights :

Key Insights :

Biological Activity

Adamantane-1,3-diamine hydrochloride is a compound derived from adamantane, characterized by the presence of two amino groups at the 1 and 3 positions. This structural configuration enhances its biological activity, making it a subject of interest in medicinal chemistry, particularly for its antiviral and anticancer properties.

- Molecular Formula : C₁₃H₁₈ClN₂

- CAS Number : 26562-81-2

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the hydrochloride form

The unique adamantane framework contributes to the stability and reactivity of the compound, allowing it to interact effectively with various biological targets.

This compound exhibits its biological effects through multiple mechanisms:

- Antiviral Activity : The compound has shown efficacy against several viruses by inhibiting viral replication. It is believed to interfere with viral entry or assembly within host cells.

- Anticancer Properties : Research indicates that it can inhibit DNA polymerase and affect pathways involved in cell proliferation and apoptosis. This dual action makes it a promising candidate for cancer therapy.

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antiviral | Effective against influenza viruses and other RNA viruses. |

| Anticancer | Inhibits tumor cell growth in various cancer cell lines. |

| Antimicrobial | Displays antibacterial and antifungal properties. |

Research Findings

- Antiviral Studies : this compound has been tested against influenza A viruses, demonstrating significant inhibition of viral replication in vitro. The compound's mechanism likely involves disruption of the viral life cycle by targeting specific viral proteins.

- Anticancer Research : In studies involving human tumor cell lines (e.g., HeLa, MCF-7), the compound exhibited potent anti-proliferative effects. For instance, compounds derived from adamantane structures showed IC50 values in the micromolar range against various cancer types, indicating strong potential for therapeutic applications .

- Antimicrobial Activity : Recent investigations have revealed that adamantane derivatives possess broad-spectrum antimicrobial properties. For example, studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans .

Case Studies

- Case Study 1 : A study published in Nature evaluated several adamantane derivatives for their antibacterial properties. Compounds derived from this compound demonstrated significant activity against resistant bacterial strains, suggesting potential for development into new antibiotics .

- Case Study 2 : Research conducted on the anticancer efficacy of adamantane derivatives indicated that modifications to the basic structure could enhance activity against specific cancer cell lines. The study found that certain derivatives had improved binding affinity to target enzymes involved in cancer progression .

Q & A

Q. What are the recommended storage and handling protocols for Adamantane-1,3-diamine hydrochloride to ensure stability?

this compound is hygroscopic and prone to decomposition under moisture. Store in a cool, dry environment (below 15°C) in inert gas (e.g., argon or nitrogen) to prevent hydrolysis or oxidation. Use airtight containers with desiccants and avoid exposure to humidity during handling . For safety, wear nitrile gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks, as the compound may release hazardous dust .

Q. How can researchers verify the purity of this compound experimentally?

Purity analysis typically employs non-aqueous titration (for quantitative assessment of amine content) and gas chromatography (GC) with flame ionization detection (FID). For GC, use a polar column (e.g., DB-5) and helium carrier gas, comparing retention times against certified reference materials. Titration methods may involve perchloric acid in glacial acetic acid . High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., using 4-fluoro-7-nitro-2,1,3-benzoxadiazole) can also quantify impurities at trace levels .

Q. What analytical techniques are suitable for characterizing this compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the adamantane core and amine proton environments. For example, ¹H NMR in D2O resolves distinct adamantane proton signals (δ ~1.5–2.5 ppm) and amine protons (δ ~3.0 ppm). Fourier-transform infrared spectroscopy (FTIR) identifies N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1200 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (C10H18N2·2HCl: 238.7 g/mol) .

Advanced Research Questions

Q. How do protonation states of this compound influence its binding affinities in host-guest systems?

The two ammonium groups in this compound exhibit pH-dependent protonation, affecting electrostatic interactions in supramolecular complexes. In aqueous environments (pH < 7), both amines are protonated, enhancing binding to negatively charged hosts (e.g., sulfonated calixarenes). However, solvent exposure in hydrophobic cavities may deprotonate one amine, reducing binding energy. Computational simulations (e.g., MBIS-derived force fields) show that improper modeling of protonation states leads to discrepancies in binding affinity predictions .

Q. What degradation pathways occur during the synthesis of this compound, and how can they be mitigated?

Acidic conditions during hydrochloride salt formation can induce degradation. For example, residual acetic acid in Alfuzosin hydrochloride synthesis caused cleavage of the propane-1,3-diamine backbone, producing N-methylpropane-1,3-diamine. To prevent this, use methanolic HCl under controlled stoichiometry and purify via anti-solvent crystallization (e.g., ethyl acetate) to remove acid traces. Monitor purity using HPLC with UV detection (λ = 254 nm) to identify degradation products .

Q. How can computational models optimize force field parameters for this compound in molecular dynamics simulations?

MBIS (Molecular Based Infrared Spectroscopy) partitioning of electron density improves charge distribution accuracy compared to GAFF Lennard-Jones parameters. Assign atomic charges based on quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) and validate against experimental binding data. Note that fixed protonation states in simulations may limit accuracy for flexible systems, requiring explicit solvent models or constant-pH MD approaches .

Q. What strategies enhance the selectivity of Adamantane-1,3-diamine derivatives in biological targets (e.g., CXCR4 receptors)?

Functionalize the adamantane core with heterocyclic substituents (e.g., purine or pyridine moieties) to improve receptor affinity. For example, coupling with 9-methyl-2-(4-methylpiperazin-1-yl)-9H-purin-6-amine increased CXCR4 antagonism by 20-fold. Optimize linker length (e.g., propane-1,3-diamine vs. shorter chains) to balance steric effects and hydrogen bonding. Validate selectivity via competitive binding assays against related receptors (e.g., CCR5) .

Methodological Considerations

- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to minimize side reactions during hydrochloride salt formation .

- Safety Protocols : Follow GHS guidelines for flammable solids (Category 1) and acute toxicity (Category 4), including emergency eyewash stations and particulate respirators (EN 143) .

- Data Interpretation : Cross-reference NMR and MS data with certified standards (e.g., USP reference materials) to resolve ambiguities in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.